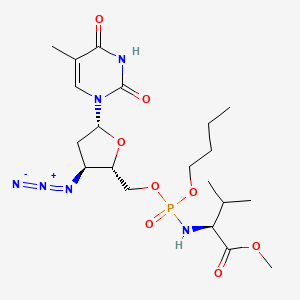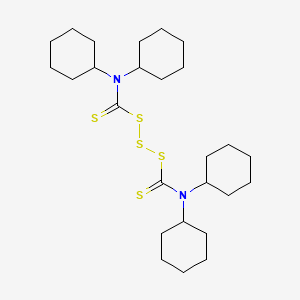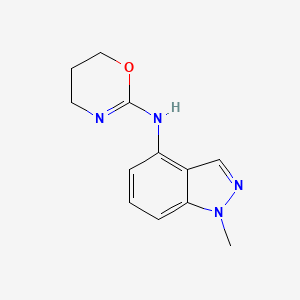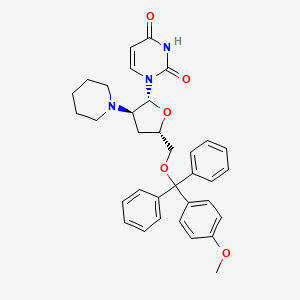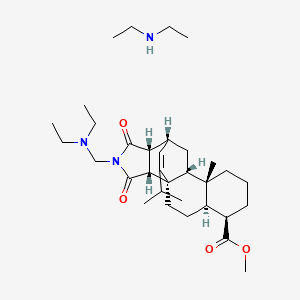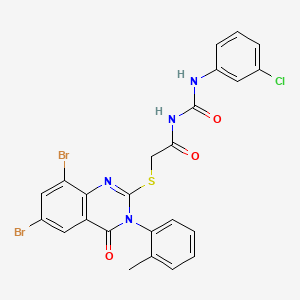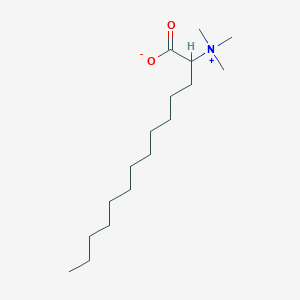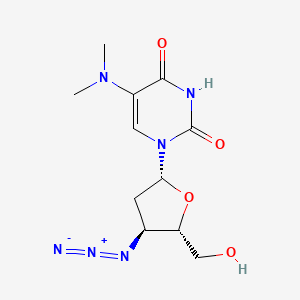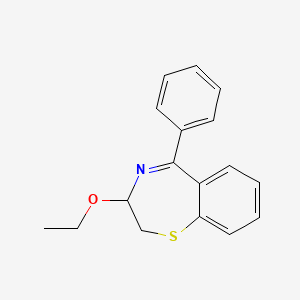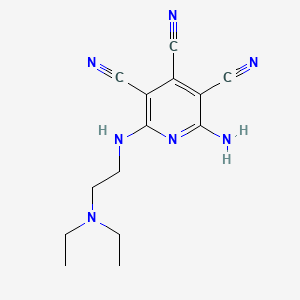
3-Anilino-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-5-methylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones It is characterized by the presence of an anilino group attached to the imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-5-methylimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of aniline with 5-methylimidazolidine-2,4-dione under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Anilino-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The anilino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution can introduce various functional groups to the anilino moiety .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays and as a probe for studying biochemical pathways.
Medicine: Research indicates its potential use in developing new pharmaceuticals due to its biological activity.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Anilino-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylimidazolidine-2,4-dione: A closely related compound with similar structural features but lacking the anilino group.
Thiazolidine-2,4-dione: Another related compound with a sulfur atom in place of the nitrogen in the imidazolidine ring
Uniqueness
3-Anilino-5-methylimidazolidine-2,4-dione is unique due to the presence of the anilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
3016-40-8 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-anilino-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-7-9(14)13(10(15)11-7)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H,11,15) |
Clave InChI |
YQHYLGCAQHYRFI-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=O)N1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


